molecular formula C9H11NO4 B13178080 2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid

2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid

Cat. No.: B13178080
M. Wt: 197.19 g/mol
InChI Key: IGNCYCAAESRNLU-UHFFFAOYSA-N
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Description

2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid is a compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a formyl group at the second position of the pyrrole ring and a hydroxybutanoic acid moiety. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-formylpyrrole with a suitable hydroxybutanoic acid derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid is unique due to its specific structural features, such as the combination of a formyl group and a hydroxybutanoic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(2-formylpyrrol-1-yl)-3-hydroxybutanoic acid

InChI

InChI=1S/C9H11NO4/c1-6(12)8(9(13)14)10-4-2-3-7(10)5-11/h2-6,8,12H,1H3,(H,13,14)

InChI Key

IGNCYCAAESRNLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N1C=CC=C1C=O)O

Origin of Product

United States

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